Product packaging for Methyl 2-formyl-4-hydroxybenzoate(Cat. No.:CAS No. 1701806-37-2)

Methyl 2-formyl-4-hydroxybenzoate

Cat. No.: B2994926
CAS No.: 1701806-37-2
M. Wt: 180.159
InChI Key: DJJFRPQSYDJWQP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-hydroxybenzoate (CAS 1701806-37-2) is a high-purity chemical building block with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound, characterized by its distinct benzaldehyde core featuring formyl, hydroxy, and methoxycarbonyl functional groups , is a valuable synthon in organic synthesis and medicinal chemistry research. Its multifunctional structure makes it a versatile precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Researchers utilize this compound for the exploration and development of new chemical entities. This product is supplied with a minimum purity of 97% . For optimal stability and long-term storage, it is recommended to store this compound in an inert atmosphere at 2-8°C . Safety Information: This chemical has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. *This product is intended for research and further manufacturing use only. It is strictly for laboratory applications and is not certified for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B2994926 Methyl 2-formyl-4-hydroxybenzoate CAS No. 1701806-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFRPQSYDJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701806-37-2
Record name methyl 2-formyl-4-hydroxybenzoate
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Chemical Reactivity and Mechanistic Investigations

Hydrolysis Reactions of Methyl Benzoate (B1203000) Derivatives

The ester group is a primary site for nucleophilic acyl substitution, with hydrolysis being a key reaction. iajpr.com The kinetics and mechanisms of this process are significantly influenced by the presence of other substituents on the benzene (B151609) ring.

The hydrolysis of esters can be catalyzed by acid or base. iajpr.com Alkaline hydrolysis, known as saponification, is a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. nih.gov The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester group. The presence of substituents on the benzoate ring can exert polar and steric effects that either facilitate or hinder this attack, thereby altering the reaction rate. nih.gov

For instance, electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and promote the reaction, while electron-donating groups can slow the rate. nih.gov Studies on various substituted methyl benzoates have shown that the solvent system also plays a critical role. The rate constant for the alkaline hydrolysis of methyl-substituted benzoates tends to decrease as the percentage of organic cosolvents like N,N'-dimethylformamide (DMF) or dioxane in an aqueous solution increases. atamanchemicals.com

In the case of hydroxy-substituted esters, intramolecular hydrogen bonding can influence reactivity. An ortho-hydroxy group, as found in Methyl 2-formyl-4-hydroxybenzoate, can form a hydrogen bond with the adjacent methoxycarbonyl group. This interaction can affect the accessibility of the carbonyl carbon to the incoming nucleophile. For comparison, methyl o-methoxybenzoate, which cannot form this hydrogen bond, exhibits a two- to four-fold increase in hydrolysis rate constants compared to its ortho-hydroxy counterpart. atamanchemicals.com

Table 1: Comparative Half-life (t₁/₂) Data for the Hydrolysis of Benzoate Esters
CompoundAlkaline Hydrolysis t₁/₂ (min)Rat Plasma t₁/₂ (min)Rat Liver Microsomes t₁/₂ (min)
Methyl benzoate143615
Ethyl benzoate14-12
Phenyl benzoate11--
Data sourced from a comparative study on the hydrolytic stability of homologous esters. researchgate.net

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. issr.edu.kh This intramolecular catalysis often leads to a significant increase in reaction rate and can affect the stereochemistry of the product. issr.edu.kh

Studies on methyl 8-acyl-1-naphthoates have demonstrated this effect, where an 8-formyl group provides intramolecular catalysis, enhancing the hydrolysis rate. nih.gov The effectiveness of NGP is often dependent on the electron-donating ability of the participating acyl group. wikipedia.org This mechanism provides an alternative pathway to the direct hydrolytic mechanism and is often controlled by steric factors; bulky substituents can inhibit direct hydrolysis, making the NGP pathway more favorable. nih.gov

Transformations of the Formyl Group

The aldehyde (formyl) functionality is a versatile reactive site, capable of undergoing a wide range of chemical transformations, including oxidation, reduction, and nucleophilic addition.

A notable transformation of the formyl group is its conversion to a cyano (nitrile) group. A patented method describes a two-step process starting from a methyl hydroxybenzoate. The first step involves introducing a formyl group onto the benzene ring (formylation). In the second step, the resulting methyl formyl-hydroxybenzoate is converted into the corresponding cyano-hydroxybenzoic acid methyl ester. tcu.edu This process is noted for its high efficiency in transforming the formyl group into a cyano group, making it suitable for large-scale production while avoiding the use of more toxic cyanide reagents like cuprous cyanide. tcu.edu

Transformations of the Hydroxyl Group

The phenolic hydroxyl group imparts weak acidity to the molecule and activates the aromatic ring towards electrophilic substitution. issr.edu.kh It can also undergo reactions typical of phenols, such as etherification and esterification. While phenols are generally not reactive enough to form esters with carboxylic acids directly, they can react with more reactive acid derivatives like acid anhydrides. issr.edu.kh Another common reaction is O-alkylation (etherification), where the phenolic proton is removed by a base, and the resulting phenoxide ion acts as a nucleophile to attack an alkyl halide, forming an ether. A process has been described for removing a phenolic hydroxyl group by first converting it into a 2-pyridyl ether and subsequently cleaving this ether through hydrogenolysis. google.com

Furthermore, under certain biological or chemical conditions, the carboxyl group of hydroxybenzoic acids can be removed in a decarboxylation reaction, yielding phenol (B47542). nih.govnih.gov The reverse reaction, the carboxylation of phenols to form hydroxybenzoic acids, is also known and is a key step in industrial processes like the Kolbe-Schmitt reaction. acs.org

Esterification and Transesterification Studies

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically under acid catalysis in a reversible reaction known as the Fischer esterification. iajpr.commasterorganicchemistry.com The synthesis of methyl 4-hydroxybenzoate (B8730719), for example, is achieved by refluxing 4-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid. atamanchemicals.comprepchem.com To achieve a high yield, the equilibrium must be shifted towards the products, which can be done by using a large excess of the alcohol or by removing the water that is formed. tcu.edu Various catalysts, including p-toluenesulfonic acid and sulfamic acid, have been employed to synthesize hydroxybenzoate esters. guidechem.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For instance, methyl benzoate can be transesterified with diols to produce benzoate plasticizers. wikipedia.org Studies on p-hydroxybenzoate esters (parabens) have shown that they can undergo transesterification with various alcohols. The kinetics of this reaction have been investigated, particularly the enzymatic transesterification of methylparaben. nih.govnih.gov

Table 2: Kinetic Parameters for the Transesterification of Methylparaben with Different Alcohols
AlcoholVmax (μmol h⁻¹ mg⁻¹ protein)
Ethanol114.4
Propan-1-ol5.1
Butan-1-ol4.9
Data from a study on the transesterification of p-hydroxybenzoate esters by human intestinal (Caco-2) cells. nih.govnih.gov

Derivatives and Structural Modifications

Synthesis of Positional Isomers

The relative positions of the formyl, hydroxyl, and methyl ester groups on the benzene (B151609) ring are critical to the molecule's properties. The synthesis of its positional isomers, such as Methyl 3-formyl-4-hydroxybenzoate and Methyl 2-formyl-3-hydroxybenzoate, relies on the careful selection of starting materials and reaction conditions that direct the formylation to specific positions.

Methyl 3-formyl-4-hydroxybenzoate : This isomer is commonly synthesized via the ortho-formylation of methyl 4-hydroxybenzoate (B8730719). wipo.int A patented method describes a process where methyl 4-hydroxybenzoate is reacted with reagents like magnesium chloride and triethylamine (B128534) in the presence of paraformaldehyde. The directing effect of the hydroxyl group at position 4 guides the formyl group to the ortho position (C3). This method is a key step in a patented process for producing 3-cyano-4-hydroxybenzoic acid methyl ester. wipo.int

Methyl 2-formyl-3-hydroxybenzoate : The synthesis of this isomer starts from methyl 3-hydroxybenzoate. tandfonline.comtandfonline.comtandfonline.com A documented method involves the formylation of methyl 3-hydroxybenzoate using hexamethylenetetramine in polyphosphoric acid. tandfonline.comtandfonline.comtandfonline.com This reaction yields Methyl 2-formyl-3-hydroxybenzoate as the major product. tandfonline.com

Table 1: Synthesis of Positional Isomers

Target Isomer Starting Material Key Reagents
Methyl 3-formyl-4-hydroxybenzoate Methyl 4-hydroxybenzoate MgCl₂, Et₃N, Paraformaldehyde
Methyl 2-formyl-3-hydroxybenzoate Methyl 3-hydroxybenzoate Hexamethylenetetramine, Polyphosphoric Acid tandfonline.comtandfonline.com

Alteration of Ester Moiety

Modification of the methyl ester group can be achieved through transesterification, allowing for the introduction of different alkyl or aryl groups. This process can alter the compound's physical properties, such as solubility and lipophilicity.

A notable example involves a positional isomer, Methyl 2-formyl-3-hydroxybenzoate. This compound undergoes a TsOH-catalyzed transesterification with hexanol in benzene. tandfonline.comtandfonline.com This reaction effectively replaces the methyl group of the ester with a hexyl group, yielding hexyl 2-formyl-3-hydroxybenzoate. tandfonline.comtandfonline.com This specific derivative was identified as a naturally occurring fungitoxic compound from the bulb mite Rhizoglyphus robini. tandfonline.comtandfonline.com While this example does not involve Methyl 2-formyl-4-hydroxybenzoate directly, it demonstrates a valid and utilized strategy for modifying the ester moiety within this family of compounds.

Substitution Pattern Variations

The aromatic ring of this compound and its isomers can be further functionalized through electrophilic aromatic substitution reactions like halogenation and alkoxylation. These modifications introduce new reactive sites and can significantly influence the molecule's electronic properties and biological activity.

Halogenation : The introduction of halogen atoms onto the benzene ring is a common modification.

Fluorination : The synthesis of fluorinated derivatives has been reported. For instance, 3-formyl-4-hydroxybenzoic acid methyl ester can be fluorinated using Deoxo-Fluor® as a key step in the synthesis of dual aromatase-sulfatase inhibitors. nih.gov

Chlorination : A chlorinated derivative, Methyl 2-chloro-4-formyl-3-hydroxybenzoate, is synthesized from methyl 3-hydroxybenzoate through a multi-step process that includes chlorination and formylation. smolecule.com The chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. smolecule.com

Alkoxylation : The phenolic hydroxyl group can be converted into an alkoxy group. A patent describes the reaction of methyl 3-formyl-4-hydroxybenzoate with benzyl (B1604629) bromide in the presence of potassium carbonate to yield the corresponding benzyl ether. google.com General methods for the alkoxylation of phenolic compounds are also well-established. google.comgoogle.com

Table 2: Examples of Substitution Pattern Variations

Modification Starting Material/Isomer Reagent/Reaction Type Resulting Compound
Fluorination Methyl 3-formyl-4-hydroxybenzoate nih.gov Deoxo-Fluor® Methyl 3-difluoromethyl-4-hydroxybenzoate nih.gov
Chlorination Methyl 3-hydroxybenzoate smolecule.com Chlorination/Formylation Methyl 2-chloro-4-formyl-3-hydroxybenzoate smolecule.com
Alkoxylation Methyl 3-formyl-4-hydroxybenzoate google.com Benzyl bromide, K₂CO₃ Methyl 4-(benzyloxy)-3-formylbenzoate google.com

Complexation Chemistry as a Ligand

The presence of hydroxyl and formyl groups in an ortho position allows isomers of this compound to act as bidentate ligands, coordinating with metal ions to form stable complexes. The complexation chemistry, particularly with transition metals like copper(II), is an active area of research.

Studies have focused on the isomer Methyl 3-formyl-4-hydroxybenzoate (denoted as HL) as a primary ligand for synthesizing novel Copper(II) complexes. bg.ac.rsrsc.orgnih.govrsc.org In this role, the compound coordinates to the copper center through the oxygen atoms of the deprotonated hydroxyl group and the formyl group.

Two such novel Cu(II) complexes have been synthesized and structurally characterized using α-diimines like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) as co-ligands. rsc.orgnih.govrsc.org

[Cu(bipy)(L)(BF₄)] : In this complex, the copper(II) ion is coordinated by the bidentate Methyl 3-formyl-4-hydroxybenzoate ligand, a 2,2'-bipyridine molecule, and a tetrafluoroborate (B81430) anion (BF₄⁻). rsc.orgnih.gov

Cu(phen)(L)(H₂O)·H₂O : This second complex features the copper(II) ion coordinated to the primary ligand, a 1,10-phenanthroline molecule, and a water molecule, with a tetrafluoroborate anion as a counter-ion. rsc.orgnih.gov

Both of these complexes exhibit a square pyramidal geometry. rsc.orgnih.gov The development of such metal complexes is inspired by the diverse biological activities, including antibacterial and anticancer properties, observed in other copper(II)-diimine complexes. rsc.orgnih.govresearchgate.net

Applications in Chemical Synthesis and Materials Science Non Biological/non Clinical Focus

Precursor in Multistep Organic Synthesis (e.g., for Cyano-substituted Benzoates)

Methyl 2-formyl-4-hydroxybenzoate and its isomers serve as important precursors in multistep organic syntheses, notably in the preparation of cyano-substituted benzoates. The conversion of a formyl (aldehyde) group into a cyano (nitrile) group is a valuable transformation in organic chemistry, providing access to a class of compounds with distinct electronic properties and reactivity.

A common strategy to achieve this conversion involves a two-step sequence. First, the aldehyde is reacted with a source of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, to form an oxime intermediate. Subsequently, this oxime is dehydrated to yield the nitrile. This method is considered efficient, direct, and suitable for large-scale production. google.comgoogle.com

For instance, a patented method describes the preparation of methyl 3-cyano-4-hydroxybenzoate starting from its corresponding 3-formyl isomer. google.comwipo.int The process involves reacting methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a solvent mixture, followed by the addition of a dehydrating agent to furnish the desired cyano-benzoate. google.com This approach avoids the use of more toxic cyanating agents like cuprous cyanide, making it more suitable for industrial applications. google.comgoogle.com

Table 1: Synthesis of Cyano-substituted Benzoate (B1203000) from Formylbenzoate Isomer

Step Reactants Reagents Key Transformation Ref
1 Methyl 4-hydroxybenzoate (B8730719) Paraformaldehyde, MgCl₂, Triethylamine (B128534) Ortho-formylation to yield methyl 3-formyl-4-hydroxybenzoate google.comgoogle.com

While this specific documented example uses the 3-formyl isomer, the underlying chemical principle is directly applicable to this compound for the synthesis of Methyl 2-cyano-4-hydroxybenzoate. The strategic placement of the formyl group allows for its selective transformation, highlighting the compound's utility as a targeted building block.

Ligand Design and Coordination Chemistry for Metal Complexes

The structure of this compound, a derivative of salicylaldehyde (B1680747), makes it an excellent candidate for ligand design in coordination chemistry. The ortho-hydroxyl and formyl groups can act as a bidentate chelate, binding to a metal center through the hydroxyl oxygen and the formyl oxygen to form a stable six-membered ring. This chelation is a foundational principle in the design of stable metal complexes.

Research has extensively explored the coordination capabilities of its isomer, methyl 3-formyl-4-hydroxybenzoate, which also possesses the key salicylaldehyde motif. This isomer has been used to synthesize novel copper(II) complexes. rsc.org In one study, it was reacted with copper(II) tetrafluoroborate (B81430) in the presence of α-diimine co-ligands like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen). rsc.org The resulting crystal structures revealed mononuclear Cu(II) complexes with a square pyramidal geometry. rsc.org

Table 2: Details of Copper(II) Complexes with a Methyl Formyl-hydroxybenzoate Isomer

Complex Formula Metal Ion Ligands Coordination Geometry Ref
[Cu(bipy)(L)(BF₄)] Cu(II) Methyl 3-formyl-4-hydroxybenzoate (L), 2,2′-bipyridine (bipy), Tetrafluoroborate (BF₄⁻) Square Pyramidal rsc.org

Synthetic Intermediates for Complex Molecular Architectures

The presence of three distinct and reactive functional groups (hydroxyl, formyl, and methyl ester) on the aromatic ring makes this compound a versatile synthetic intermediate for constructing more complex molecular architectures. uni.lualibaba.com Each functional group can be selectively modified, allowing for a stepwise and controlled assembly of target molecules.

For example, the isomer Methyl 3-formyl-4-hydroxybenzoate is a documented intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. chemicalbook.com Its role as a building block is also demonstrated in the synthesis of benzoxaboroles, a class of compounds with significant interest in medicinal chemistry. thieme-connect.com In one synthesis, a hydroxybenzoate was first formylated via the Casnati–Skattebøl reaction to produce an intermediate that was then converted into the benzoxaborole ring system. thieme-connect.com

The general utility of such substituted phenols is highlighted by their use in the synthesis of natural products and their derivatives. For example, the Casnati–Skattebøl ortho-formylation reaction has been applied to complex phenols like δ-tocopherol (a form of Vitamin E) and estradiol (B170435) as key steps in the synthesis of more elaborate structures. thieme-connect.com Similarly, related compounds like Methyl 2-chloro-4-formyl-3-hydroxybenzoate are described as critical building blocks for pharmaceuticals and agrochemicals. smolecule.com These examples underscore the value of the methyl formyl-hydroxybenzoate scaffold as a key starting point for accessing complex and high-value molecules.

Role in Reaction Mechanism Studies and Understanding Neighboring Group Effects

This compound is a valuable substrate for studies in physical organic chemistry, particularly for understanding reaction mechanisms and neighboring group effects. Neighboring group participation (NGP) is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule, which can significantly alter the rate and stereochemistry of a reaction compared to a system without the participating group. wikipedia.org

The structure of this compound, with its formyl group positioned ortho to the methyl ester, is ideal for investigating such phenomena. The ortho-formyl group can influence reactions at the ester group in several ways:

Electronic Effects : As an electron-withdrawing group, the formyl substituent increases the electrophilicity of the ester's carbonyl carbon, potentially accelerating nucleophilic attack. It also influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards nucleophilic aromatic substitution. researchgate.net

Steric Effects : The physical presence of the ortho-formyl group can sterically hinder the approach of nucleophiles to the ester group, potentially slowing down reactions.

Neighboring Group Participation : The lone pair electrons on the formyl oxygen could potentially interact with the transition state of a reaction at the adjacent ester group. For example, during nucleophilic acyl substitution, the formyl group could stabilize the tetrahedral intermediate.

By comparing the reaction kinetics and outcomes of this compound with its isomers (e.g., methyl 3-formyl-4-hydroxybenzoate and methyl 4-formyl-3-hydroxybenzoate) and with simpler molecules like methyl 4-hydroxybenzoate, chemists can quantify the steric and electronic contributions of the formyl group based on its position. mdma.ch Such systematic studies, where one variable is changed at a time, are fundamental to elucidating reaction mechanisms and developing predictive models for chemical reactivity. researchgate.net The study of how a migrating group's ability to stabilize a positive charge influences rearrangement reactions is a core concept in physical organic chemistry, and substrates like this provide a framework for such investigations. imperial.ac.uk

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of Methyl 2-formyl-4-hydroxybenzoate and related salicylaldehydes is evolving, with a growing emphasis on sustainable and efficient methodologies. Traditional methods are being re-evaluated and new, greener alternatives are being explored to minimize environmental impact and improve atom economy.

One of the key synthetic transformations is the ortho-formylation of phenols. The Casnati–Skattebøl reaction represents an effective method for this conversion, utilizing magnesium phenoxides and formaldehyde. thieme-connect.com This reaction involves the reaction of a magnesium phenolate (B1203915) with formaldehyde, followed by the oxidation of the resulting hydroxymethyl intermediate. thieme-connect.com A notable modification of this reaction employs a combination of magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) as a base with paraformaldehyde. This approach provides good to excellent yields (70-99%) of various salicylaldehydes and has been successfully applied to produce methyl 3-formyl-4-hydroxybenzoate. uio.noorgsyn.org The reaction is regioselective, favoring formylation at the ortho position to the hydroxyl group. orgsyn.org However, substrates with electron-withdrawing groups may require longer reaction times, which can lead to the formation of byproducts. orgsyn.org

Researchers are actively seeking more sustainable conditions for such transformations. Metal-free processes are of particular interest. For instance, a method using ammonium (B1175870) acetate (B1210297) as a catalyst for the reaction between phenols and paraformaldehyde in acetic acid has been developed, offering a low-cost and milder alternative. sioc-journal.cn Furthermore, the principles of green chemistry are encouraging the use of safer solvents and one-pot procedures that reduce waste and energy consumption by eliminating the need to isolate intermediates. uio.noorgsyn.org

Another synthetic route involves the conversion of a dibromomethyl precursor. For example, this compound can be synthesized from 4-[(tert-butyldimethylsilyl)oxy]methyl-2-(dibromomethyl)benzoate using silver nitrate. google.com As the field advances, the focus will likely remain on developing catalytic systems, exploring bio-catalysis, and utilizing renewable feedstocks to create truly sustainable synthetic pathways. uio.no

Exploration of Advanced Catalytic Transformations

The functional groups of this compound—the aldehyde, hydroxyl group, and ester—make it a reactive platform for various advanced catalytic transformations to create more complex molecular architectures.

Knoevenagel Condensation: The aldehyde group readily participates in C-C bond-forming reactions. A prime example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In a documented procedure, Methyl 3-formyl-4-hydroxybenzoate reacts with ethyl acetoacetate (B1235776) in the presence of a piperidine (B6355638) catalyst to form a coumarin (B35378) derivative, specifically Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. researchgate.net This reaction is a modification of the aldol (B89426) condensation and is efficient for creating α,β-unsaturated systems. wikipedia.orgsigmaaldrich.com

Petasis Borono-Mannich (PBM) Reaction: This multicomponent reaction is a powerful tool for synthesizing complex amines from an aldehyde, an amine, and a boronic acid. researchgate.netnih.gov The salicylaldehyde (B1680747) structure within this compound is well-suited for this transformation. The reaction proceeds through the formation of an iminium ion and subsequent reaction with a boronate "ate" complex. uevora.pt Research has shown that lanthanum triflate (La(OTf)₃) can effectively catalyze the PBM reaction between salicylaldehydes, amines (like morpholine), and aryl boronic acids to produce tertiary amines in high yields. researchgate.net Asymmetric versions of the Petasis reaction are also being developed using organocatalysts like (R)-BINOL to achieve high enantioselectivity. uevora.ptmdpi.com

Other Catalytic Reactions: The core structure is amenable to other transformations as well. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyl group can participate in nucleophilic substitution reactions. Furthermore, subsequent transformations of derivatives, such as the Baeyer–Villiger oxidation, have been reported, expanding the synthetic utility of scaffolds derived from this compound. thieme-connect.com The development of integrated catalytic systems, potentially combining enzymatic and organometallic catalysis, represents a future direction for converting simple precursors into high-value products in a streamlined manner. escholarship.orgnih.gov

In-depth Computational Modeling of Reactivity and Structure-Property Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives at a molecular level. Techniques such as Density Functional Theory (DFT) and other ab initio methods provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Structural and Spectroscopic Analysis: DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry of the compound and its derivatives. nih.gov These theoretical calculations of bond lengths and angles show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov Computational methods are also used to predict vibrational frequencies (IR and Raman spectra) and chemical shifts (¹H and ¹³C NMR), which aids in the structural characterization of newly synthesized molecules. researchgate.netnih.gov

Reactivity and Electronic Properties: Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO provides information about the chemical stability and reactivity of the molecule. researchgate.net Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps help in identifying the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Structure-Property Relationships: Computational tools are vital in drug discovery and materials science for establishing structure-property relationships. For derivatives of this compound, computer-aided drug design techniques like the Chemically Advanced Template Search (CATS) algorithm have been used for scaffold hopping to identify new pharmacophores. acs.orgresearchgate.net Molecular docking simulations are performed to predict the binding affinity and interaction modes of these molecules with biological targets, such as enzymes or proteins. nih.govnih.govresearchgate.net Additionally, mass spectrometry-related properties can be predicted, as shown in the table below which lists calculated Collision Cross Section (CCS) values for various adducts of the parent compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite. uni.lu

Design of Next-Generation Molecular Scaffolds for Chemical Transformations

The intrinsic reactivity and defined stereochemistry of this compound make it an excellent starting point, or scaffold, for the design and synthesis of novel and functionally diverse molecules. Its salicylaldehyde core is a privileged structure in medicinal chemistry. researchgate.net

Scaffold Hopping and Drug Discovery: In modern drug discovery, "scaffold hopping" is a strategy used to identify new molecular backbones with similar biological activity but different chemical structures, potentially improving properties like solubility or potency. dundee.ac.uknih.gov Methyl 3-formyl-4-hydroxybenzoate has served as the starting material in such a campaign. acs.orgresearchgate.net Using computer-aided design, researchers have transformed it into a novel 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netoxazepine scaffold. acs.orguni-hannover.de This new class of compounds showed promising trypanocidal activity, targeting the PEX14–PEX5 protein-protein interaction in Trypanosoma parasites. acs.orgresearchgate.net

Synthesis of Privileged Structures: The salicylaldehyde motif is a key building block for various heterocyclic systems with significant biological activity. One prominent example is the synthesis of benzoxaboroles. thieme-connect.comresearchgate.net These boron-containing heterocycles are of great interest in medicinal chemistry. researchgate.netmdpi.com The synthesis can be initiated by the formylation of a substituted methyl hydroxybenzoate, followed by borylation and cyclization to construct the benzoxaborole ring system. thieme-connect.com These scaffolds have been developed into potent inhibitors of enzymes like β-lactamases and have applications as antifungal and anti-inflammatory agents. researchgate.netresearchgate.netmdpi.com

Development of Versatile Intermediates: The reactivity of the aldehyde and phenol (B47542) groups allows for the construction of a wide array of derivatives. For instance, it can be used to prepare complex ligands for coordination chemistry or serve as an intermediate in the multi-step synthesis of natural products. thieme-connect.comuio.no The ability to readily undergo reactions like the Petasis and Knoevenagel condensations allows for the rapid generation of molecular diversity from a single, accessible starting material. researchgate.netmdpi.com Future research will likely continue to exploit the versatility of the this compound scaffold to create innovative materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2-formyl-4-hydroxybenzoate, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via esterification of 2-formyl-4-hydroxybenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄ or SOCl₂). Evidence from analogous esterifications (e.g., Methyl 4-formylbenzoate synthesis) suggests refluxing with excess methanol and catalytic DMF to achieve high yields (~87%) . Side reactions, such as over-esterification or aldehyde oxidation, are mitigated by controlling reaction time (1–2 hours) and inert atmospheres. Monitoring via TLC (silica F254 plates, UV visualization) is critical .

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar derivatives?

  • Methodological Answer : Key diagnostic signals include:

  • ¹H NMR : A singlet at δ ~10.06 ppm for the aldehyde proton, a singlet at δ ~3.93 ppm for the methyl ester, and aromatic protons split into distinct doublets (e.g., δ 8.16 and 7.97 ppm for para-substituted benzoates) .
  • IR : Strong absorption bands at ~1724 cm⁻¹ (ester C=O) and ~1707 cm⁻¹ (aldehyde C=O), with hydroxyl stretches (~3300 cm⁻¹) if the phenolic -OH is not derivatized . Confirmation requires comparison with databases or synthesized standards.

Q. What solvent systems are effective for recrystallizing this compound to ensure high purity?

  • Methodological Answer : Mixed solvents like methanol/water or ethyl acetate/hexane are ideal due to the compound’s moderate polarity. For example, dissolving in warm methanol followed by slow water addition yields needle-like crystals. Purity is verified via melting point analysis (uncorrected, capillary method) and HPLC (C18 column, UV detection at 254 nm) .

Q. How does the phenolic -OH group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The 4-hydroxy group increases susceptibility to oxidation and hydrolysis under alkaline conditions (pH > 9). Stability studies should use buffered solutions (pH 2–8) with monitoring via UV-Vis spectroscopy (λmax ~280 nm) and LC-MS to detect degradation products like 2-formyl-4-hydroxybenzoic acid .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is optimal. Key steps include:

  • Growing high-quality crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Using SHELX programs for structure solution, leveraging Fourier maps to resolve disorder in the aldehyde or ester groups.
  • Validating with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can computational modeling predict the reactivity of the aldehyde group in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electrophilic sites. For example, the aldehyde’s LUMO energy predicts reactivity with amines or hydrazines. Experimental validation via kinetic studies (e.g., monitoring Schiff base formation by ¹H NMR) is essential .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-UV/HRMS : C18 column (3.5 µm, 150 mm), gradient elution (acetonitrile/water + 0.1% formic acid), and ESI-HRMS (Q-TOF) for impurity profiling.
  • ²D NMR (HSQC, HMBC) : Assigns minor signals from byproducts like methyl 4-hydroxybenzoate .

Q. How do steric and electronic effects influence the compound’s regioselectivity in cross-coupling reactions?

  • Methodological Answer : The aldehyde and ester groups direct electrophilic substitution to the ortho/para positions. For Suzuki-Miyaura coupling, steric hindrance from the methyl ester may reduce yields. Optimize using Pd(OAc)₂/XPhos catalysts and microwave-assisted heating (120°C, 30 min) .

Q. What protocols assess the compound’s potential toxicity in biological systems?

  • Methodological Answer : Follow EFSA guidelines for flavouring substances:

  • In vitro assays : Ames test (TA98 strain) for mutagenicity.
  • In silico tools : OECD QSAR Toolbox predicts absorption and metabolism.
  • Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination) .

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